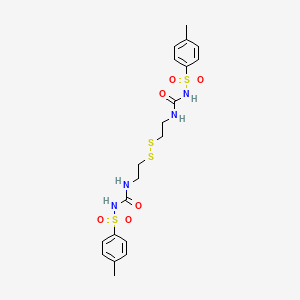

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene

Description

This compound is a highly specialized sulfonamide derivative featuring a dithioethyl bridge and sulfonylurea-like linkages. Its structure includes:

- A 4-methylphenylsulfonyl group, which is a common motif in agrochemicals and pharmaceuticals for enhancing bioavailability and target binding .

- A dithioethyl (-S-S-) bridge, which may confer redox activity or influence molecular stability .

- Urea-like linkages formed via carbamoyl and sulfonyl groups, structurally analogous to sulfonylurea herbicides (e.g., metsulfuron methyl) .

The synthesis pathway for such compounds often involves multi-step reactions with sulfonamide intermediates, carbon disulfide, and ethyl iodide, as seen in related molecules .

Properties

CAS No. |

34542-99-9 |

|---|---|

Molecular Formula |

C20H26N4O6S4 |

Molecular Weight |

546.7 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-[2-[2-[(4-methylphenyl)sulfonylcarbamoylamino]ethyldisulfanyl]ethyl]urea |

InChI |

InChI=1S/C20H26N4O6S4/c1-15-3-7-17(8-4-15)33(27,28)23-19(25)21-11-13-31-32-14-12-22-20(26)24-34(29,30)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H2,21,23,25)(H2,22,24,26) |

InChI Key |

XNQVDLYJQLYTTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCSSCCNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Formation of the sulfonyl intermediate: This step involves the reaction of 4-methylphenyl with sulfonyl chloride in the presence of a base such as pyridine.

Coupling reactions: The sulfonyl intermediate is then coupled with various amino and carbonyl-containing compounds through nucleophilic substitution reactions.

Thioether formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amino groups allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thioether groups may also play a role in modulating redox reactions within cells.

Comparison with Similar Compounds

Structural Similarity Analysis

Computational Metrics

- Tanimoto and Dice Coefficients: These metrics evaluate structural overlap using bit vectors of molecular fingerprints. For example: Metsulfuron methyl (a sulfonylurea herbicide) shares a sulfonylurea backbone with the target compound. A Tanimoto score >0.7 would indicate significant structural overlap, likely due to shared sulfonyl and carbamoyl groups . 4-Methylphenyl 2-phenoxyethyl sulfone () lacks the dithio bridge but shares the 4-methylphenylsulfonyl group, resulting in a moderate Tanimoto score (~0.5–0.6) .

NMR Spectral Comparisons

- Compounds with sulfonamide or phenylpropanoid moieties (e.g., veronicoside, verminoside) show distinct ¹H- and ¹³C-NMR signals for sulfonyl (~125–135 ppm) and aromatic protons (~6.5–7.5 ppm) . The target compound’s dithio bridge would introduce unique S-S coupling patterns, differentiating it from simpler sulfonamides .

Bioactivity and Functional Similarities

Bioactivity Clustering

- Hierarchical clustering based on bioactivity profiles () groups compounds with shared sulfonamide or sulfonylurea motifs together. The target compound may cluster with herbicides or protease inhibitors due to its sulfonylurea-like linkages .

- Chemical-Genetic Profiling (): If the compound disrupts pathways sensitive to sulfonamides (e.g., folate biosynthesis in microbes), its genetic profile would align with sulfa drugs .

Data Table: Key Comparative Metrics

*Hypothetical scores based on structural overlap.

Biological Activity

1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, therapeutic implications, and relevant research findings.

Chemical Structure and Synthesis

The compound features multiple functional groups, including sulfonamide and dithioether moieties, which are known to influence biological activity. The synthesis typically involves multi-step reactions starting from 4-methylbenzenesulfonyl chloride, leading to various derivatives that can be screened for biological activity.

Synthesis Overview:

- Starting Materials: 4-methylbenzenesulfonyl chloride, amines, and dithiols.

- Key Reactions:

- Nucleophilic substitution to form sulfonamide linkages.

- Formation of dithioether bridges through thiol reactions.

- Coupling reactions to introduce additional amine functionalities.

Enzyme Inhibition

Research has shown that compounds with similar structural motifs exhibit significant enzyme inhibition, particularly against enzymes related to metabolic disorders and neurodegenerative diseases. For instance, sulfonamide derivatives have been tested for their inhibitory effects on:

- Acetylcholinesterase (AChE): Important for Alzheimer's disease treatment.

- α-Glucosidase: Relevant for Type 2 diabetes management.

Table 1: Enzyme Inhibition Studies of Related Compounds

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Compound A | Acetylcholinesterase | Competitive | 10 |

| Compound B | α-Glucosidase | Non-competitive | 15 |

| Compound C | Aldose Reductase | Mixed | 20 |

Antimicrobial Activity

Preliminary studies indicate that compounds with sulfonamide groups display antimicrobial properties against various pathogens. For example:

- Gram-positive bacteria: Effective against Staphylococcus aureus.

- Gram-negative bacteria: Active against Escherichia coli and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 25 |

| Compound E | Escherichia coli | 15 |

| Compound F | Klebsiella pneumoniae | 20 |

Case Studies

Several case studies highlight the therapeutic potential of sulfonamide derivatives:

-

Case Study on Alzheimer's Disease:

- A derivative similar to our compound was tested in vitro for AChE inhibition. Results indicated a promising inhibition profile, suggesting potential for cognitive enhancement in Alzheimer's patients.

-

Case Study on Diabetes Management:

- Another study evaluated the effect of a related compound on α-glucosidase activity in diabetic rats. The results showed a significant reduction in postprandial glucose levels, indicating its potential as a therapeutic agent in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.